デクスメデトミジン

概要

説明

Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It is used to help patients sleep (sedate) before or during surgery or other medical procedures . It is also used to sedate intubated and mechanically ventilated patients during treatment in the intensive care unit (ICU) .

Synthesis Analysis

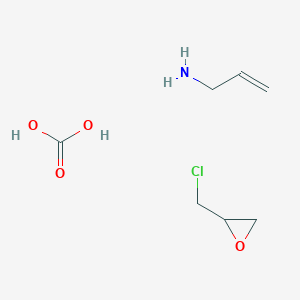

The synthesis of Dexmedetomidine involves stirring 1-(1-trifluoromethanesulfonate)ethyl-2,3-dimethylbenzene and imidazole in ionic liquid in the presence of alkali and [1,1’-bis (diphenylphosphine)ferrocene]palladium dichloride to obtain the dexmedetomidine hydrochloride intermediate .

Molecular Structure Analysis

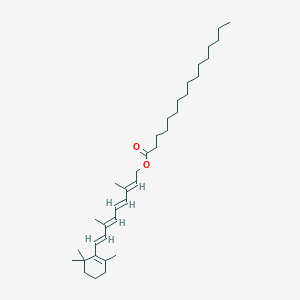

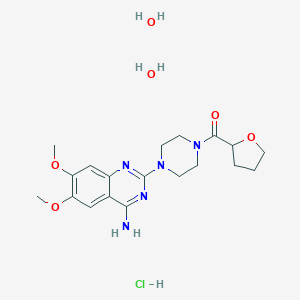

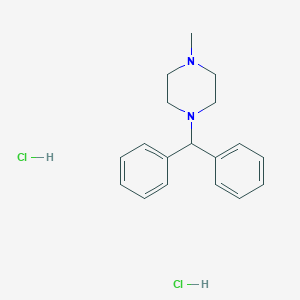

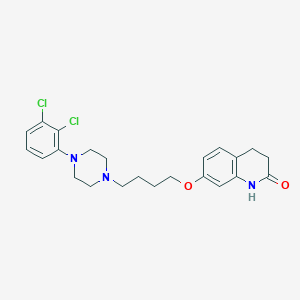

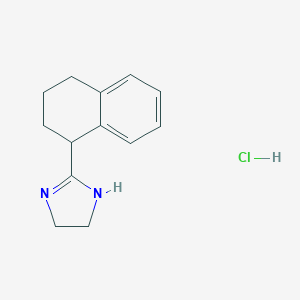

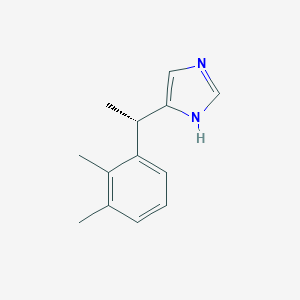

Dexmedetomidine has a chemical formula of C13H16N2 and an exact mass of 200.13135 . It is a highly selective α2 receptor agonist .

Physical And Chemical Properties Analysis

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .

In Vivo

Dexmedetomidine has been studied extensively in vivo for its sedative and analgesic effects. In animal models, dexmedetomidine has been shown to produce sedative and analgesic effects with minimal respiratory depression. It has also been studied for its ability to reduce stress and anxiety, and to improve cognitive performance.

In Vitro

In vitro studies of dexmedetomidine have focused on its effects on cell proliferation and differentiation, as well as its effects on gene expression. It has been shown to modulate the expression of genes involved in cell proliferation and differentiation, and to reduce inflammation in cell cultures.

作用機序

Target of Action

Dexmedetomidine is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are the primary targets of dexmedetomidine . These receptors play a crucial role in sedation, analgesia, and anxiolysis .

Mode of Action

Dexmedetomidine interacts with its targets, the α2 adrenergic receptors, leading to sedation and analgesia . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep . Unique to dexmedetomidine, patients remain easily rousable and cooperative .

Biochemical Pathways

Dexmedetomidine affects several biochemical pathways. It has been found to regulate ferroptosis and the α2-adrenergic receptor/Keap1/Nrf2/HO-1 pathway . It also impacts the PI3K/Akt/mTOR pathway, which plays a crucial role in alleviating autophagy and protecting the blood-brain barrier . Furthermore, dexmedetomidine can reduce glutamate content after cerebral ischemia and increase gamma aminobutyric acid content, indicating that it might exert its neuroprotective effects by downregulating excitatory neurotransmitters and upregulating inhibitory neurotransmitters .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .

Result of Action

The molecular and cellular effects of dexmedetomidine’s action include the regulation of programmed cell death, autophagy and fibrosis, alleviation of inflammatory response, endothelial dysfunction and microcirculatory derangements, improvement of mitochondrial dysregulation, hemodynamics, and arrhythmias . Dexmedetomidine also inhibits H/R-induced activation of inflammasome in myocardial fibroblasts and increases the viability of co-cultured cardiomyocytes, thereby generating a cardioprotective effect .

Action Environment

Environmental factors such as the patient’s liver function can influence the action, efficacy, and stability of dexmedetomidine . The liver is involved in the pharmacokinetics of dexmedetomidine, so this drug should be administered with caution in patients with liver impairment . Moreover, dexmedetomidine’s effects can be influenced by the patient’s body size, plasma albumin levels, and cardiac output .

生物活性

Dexmedetomidine has been shown to have a wide range of biological activities, including the modulation of cell proliferation and differentiation, the regulation of gene expression, the reduction of inflammation, and the modulation of neurotransmitter release.

Biochemical and Physiological Effects

Dexmedetomidine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium channels, and the modulation of the hypothalamic-pituitary-adrenal axis.

実験室実験の利点と制限

The advantages of using dexmedetomidine for laboratory experiments include its ability to produce sedation and analgesia with minimal respiratory depression, its ability to reduce stress and anxiety, and its ability to improve cognitive performance. The limitations of using dexmedetomidine for laboratory experiments include its potential for drug interactions, its potential for side effects, and its potential for toxicity.

将来の方向性

The future directions of dexmedetomidine research include further studies of its pharmacodynamics, its potential for drug interactions, its potential for side effects, and its potential for toxicity. Additionally, further studies are needed to better understand its effects on cell proliferation and differentiation, gene expression, inflammation, and neurotransmitter release. Furthermore, further studies are needed to explore its potential applications in clinical settings, such as its use as an anesthetic or analgesic. Finally, further studies are needed to explore its potential applications in the treatment of neurological disorders, such as anxiety, depression, and pain.

科学的研究の応用

鎮静剤および鎮痛剤

デクスメデトミジンは、鎮静作用、鎮痛作用、不安解消作用、オピオイド節約作用を有する強力な高選択的α2アドレナリン受容体作動薬です . 臨床では、鎮静と麻酔に広く使用されてきました .

集中治療室(ICU)鎮静

デクスメデトミジンによる鎮静は、機械換気とICU滞在期間の短縮、せん妄のリスクの低下、術後の認知機能の改善に関連していました .

小児の手術

デクスメデトミジンは、小児の手術中の鎮静に効果的に使用されてきました .

心臓手術

心臓手術中の交感神経緊張を軽減するために、低用量のデクスメデトミジン点滴が使用されてきました .

神経保護

動物実験では、デクスメデトミジンがさまざまな脳や脊髄の損傷に伴う神経学的転帰を改善することが示されています . 多くの臨床試験では、デクスメデトミジンがせん妄や脳卒中などの術後の神経機能障害の発生率を低下させる効果があると報告されています .

臓器保護

デクスメデトミジンの役割は、手術からの回復の促進、オピオイド処方の削減、交感神経緊張の低下、炎症反応の抑制、臓器の保護など、デクスメデトミジンの利点が報告されて以来、新生児学および麻酔研究の興味深い話題となっています .

敗血症治療

実験的敗血症モデルでは、デクスメデトミジンによる治療は、サイトカイン転写、死亡率、敗血症関連心臓損傷を減らし、炎症を抑制するため、敗血症状態に有益です .

急性肺損傷治療

デクスメデトミジンの有望な用途を示す人間の疾患の多くの実験モデルには、リポ多糖誘発性急性肺損傷モデルが含まれています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Safety and Hazards

Dexmedetomidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Some adverse events associated with dexmedetomidine occur during or shortly after a loading infusion. There are some case reports of dexmedetomidine-related cardiac arrest following severe bradycardia .

生化学分析

Biochemical Properties

Dexmedetomidine is a new-generation, highly selective α2 adrenergic receptor agonist . It has a large number of advantages, including its sedative and analgesic properties, its ability to inhibit sympathetic nerves, its reduced anesthetic dosage, its hemodynamic stability, its mild respiratory depression abilities, and its ability to improve postoperative recognition .

Cellular Effects

Dexmedetomidine has been shown to offer a beneficial pharmacological profile, with sedation which parallels natural sleep, sympatholysis, and anesthetic-sparing effect without relevant respiratory depression . In addition, there is increasing evidence supporting its organ protective effects against ischemic and hypoxic injury . Dexmedetomidine can regulate cellular immunity, suppress the inflammatory response in the tissues and enhance the immune function of patients .

Molecular Mechanism

Dexmedetomidine exerts its effects at the molecular level through activation of α2-adrenergic receptors . This leads to both sedation and analgesia, with negligible respiratory and cardiovascular side effects . It has been suggested that dexmedetomidine could reduce the apoptosis of nerve cells in patients with brain injury caused by oxidative stress through the proliferator-activated receptor-gamma coactivator 1α (PGC-1α) pathway .

Temporal Effects in Laboratory Settings

Dexmedetomidine has a complex biphasic effect on blood pressure. At low concentrations, dexmedetomidine induces hypotension by activating central nervous system receptors. At high concentrations, dexmedetomidine induces hypertension by activating peripheral vascular smooth muscle receptors .

Dosage Effects in Animal Models

In animal models, dexmedetomidine has been shown to decrease intraoperative vasopressor use and improve 28-day mortality . Given the small sample size, a larger prospective study should be undertaken to confirm these findings .

Metabolic Pathways

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .

Transport and Distribution

Dexmedetomidine is rapidly distributed via the bloodstream with a short half-life (distribution for 6 min and elimination for 2 h), and is mainly metabolized in the liver through N-glucuronidation, N-methylation, and cytochrome P450 (CYP; primarily CYP2A6) enzymes .

Subcellular Localization

Dexmedetomidine acts on subcortical areas of the brain and does not bind to the GABA receptors . It preserves epileptiform activity in children with seizure disorders, facilitating localization and identification of seizure foci .

特性

IUPAC Name |

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

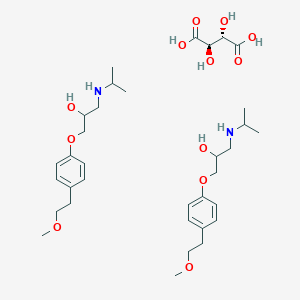

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873388 | |

| Record name | Dexmedetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, 1.74e-01 g/L | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate. | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

113775-47-6 | |

| Record name | Dexmedetomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmedetomidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmedetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。